3H-1,2-Benzodithiol-3-one 1,1-dioxide
Overview
Description
3H-1,2-Benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent, is a chemical compound with the empirical formula C7H4O3S2 . It is a white to almost white powder or crystal and is used for the synthesis of S-oligonucleotides (phosphorothioates) .
Synthesis Analysis
The reagent is prepared from the oxidation of precursor 3H-1,2-benzodithiol-3-one with trifluoroperoxyacetic acid .Molecular Structure Analysis
The molecular weight of 3H-1,2-Benzodithiol-3-one 1,1-dioxide is 200.23 g/mol . Its molecular assembly and reactivity have been investigated with a series of 3H-1,2-benzodithiol-3- (thi)one derivatives and their (mixed) selenated analogs .Chemical Reactions Analysis
3H-1,2-Benzodithiol-3-one 1,1-dioxide may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates . It has been found to be particularly efficient as a sulfurizing reagent .Physical And Chemical Properties Analysis
3H-1,2-Benzodithiol-3-one 1,1-dioxide is a solid at 20°C . It has a melting point of 102.0 to 106.0°C and is soluble in most organic solvents except nonpolar solvents such as alkanes .Scientific Research Applications
Synthesis of Bioactive Compounds
3H-1,2-Benzodithiol-3-one 1,1-dioxide has been used in the synthesis of various bioactive compounds. For instance, it was utilized as a sulfurizing reagent in the preparation of a dinucleoside phosphorothioate prodrug, an orally bioavailable agent against hepatitis B virus (Rhee et al., 2012).
DNA Cleavage Agents
The compound has been investigated for its ability to serve as a thiol-dependent DNA cleaving agent. Studies revealed that its reaction with thiols results in oxidative DNA strand cleavage, indicating potential applications in cancer therapy (Breydo & Gates, 2000).
Agricultural and Horticultural Applications
Certain derivatives of 3H-1,2-Benzodithiol-3-one 1,1-dioxide, such as thiosaccharin, have shown potential as agricultural or horticultural plant disease control agents or pesticides (Kobayashi & Fujiwara, 2020).
Food Contact Materials
In the context of food safety, the substance has been evaluated for use as a nucleating agent in polyesters. It was concluded to be safe for consumer use in this capacity, subject to specific purity criteria (Flavourings, 2012).
Safety And Hazards
The compound should be stored under inert gas as it is air sensitive . It decomposes rapidly when in contact with inorganic and organic bases, and also decomposes in solution when exposed to glass and/or metallic surfaces . Personal protective equipment should be used as required, and dust formation should be avoided .
properties
IUPAC Name |
1,1-dioxo-1λ6,2-benzodithiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOLRSMWHVKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388381 | |
Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2-Benzodithiol-3-one 1,1-dioxide | |
CAS RN |
66304-01-6 | |
Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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